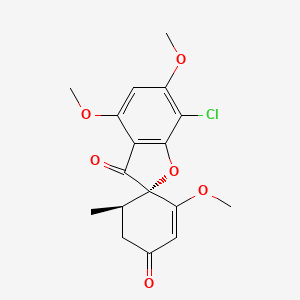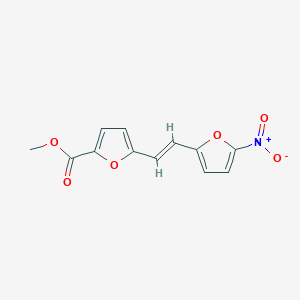
Isocyanic acid, m-(fluorosulfonyl)phenyl ester
Overview
Description
Isocyanic acid, m-(fluorosulfonyl)phenyl ester is a bioactive chemical . It is used for research purposes and is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular weight of Isocyanic acid, m-(fluorosulfonyl)phenyl ester is 201.175 . Its chemical formula is C7H4FNO3S . The InChi Key is MXNBVYUXLFKJKX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The exact mass of Isocyanic acid, m-(fluorosulfonyl)phenyl ester is 200.99 . The elemental analysis shows that it contains C, 41.79; H, 2.00; F, 9.44; N, 6.96; O, 23.86; S, 15.94 .Scientific Research Applications
Radical Fluoroalkylation of Isocyanides
Researchers have developed an atom-economical method for radical (phenylsulfonyl)difluoromethylation of isocyanides under transition-metal-free conditions. This approach generates a PhSO2CF2 radical through the oxidation of PhSO2CF2- after the deprotonation of PhSO2CF2H. The process exhibits excellent functional-group tolerance, and the resulting products can be further modified, demonstrating the versatility of using fluorosulfonyl compounds in creating CF2-containing compounds (Pan Xiao et al., 2016).
Isocyanide-Based Pseudo Five-Component Reaction
A novel class of malonamide pseudopeptidic compounds (MPPCS) was prepared via an isocyanide-based pseudo five-component reaction. This synthesis involves amino acid esters, such as phenylalanine ethyl ester and glycine ethyl ester, highlighting the utility of isocyanides in complex organic syntheses. The MPPCS derived from these reactions showed stable gelation properties in specific solvent mixtures, indicating potential applications in materials science and drug delivery systems (Tahmineh Kenarkoohi & Abbas Rahmati, 2019).
Liquid Electrolyte for Lithium-ion Batteries
In the development of liquid electrolytes for lithium-ion batteries, researchers synthesized a precursor of fluorosulfonyl isocyanate and prepared fluorosulfonyl carbamic acid ester lithium salt electrolytes containing siloxane. These synthesized electrolytes exhibited high ionic conductivity and thermal resistance, indicating their potential as high-performance liquid electrolytes in energy storage applications (Jaeseong Ha et al., 2016).
Polymerization and Helix-Sense-Selective Processes
The polymerization of phenyl isocyanide in the presence of chiral lactide using an achiral palladium initiator was found to proceed in a helix-sense-selective manner. This process leads to the production of optically active helical polymers, showcasing the potential of isocyanides in creating advanced polymeric materials with specific chiral properties (Jia-Li Chen et al., 2015).
Self-Healing Anti-Corrosion Coating
Dual-component microencapsulated hydrophobic amine and microencapsulated isocyanate were used to fabricate self-healing anti-corrosion coatings. This innovative approach employs novel hydrophobic polyaspartic acid ester and isophorone diisocyanate, encapsulated with melamine-formaldehyde, to achieve coatings that exhibit excellent self-repairing performance, highlighting the application of isocyanides in protective coatings (Maolian Guo et al., 2018).
properties
IUPAC Name |
3-isocyanatobenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3S/c8-13(11,12)7-3-1-2-6(4-7)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNBVYUXLFKJKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193193 | |
| Record name | Isocyanic acid, m-(fluorosulfonyl)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ISOCYANIC ACID, m-(FLUOROSULFONYL)PHENYL ESTER | |
CAS RN |
402-36-8 | |
| Record name | 3-Isocyanatobenzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocyanic acid, m-(fluorosulfonyl)phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Fluorosulfonylphenyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isocyanic acid, m-(fluorosulfonyl)phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isocyanatobenzenesulphonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid](/img/structure/B1672144.png)












